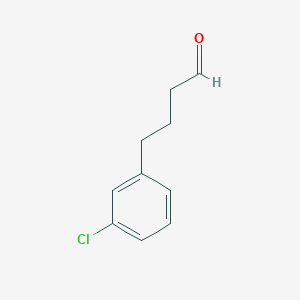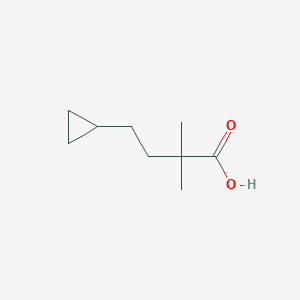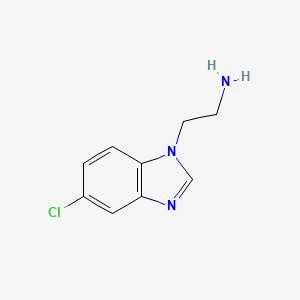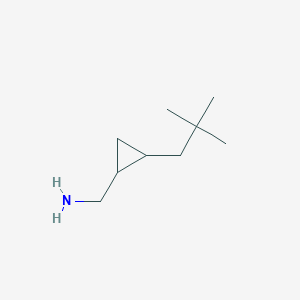
4-(3-Chlorophenyl)butanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Chlorophenyl)butanal is an organic compound with the molecular formula C10H11ClO It is a member of the aldehyde family, characterized by the presence of a formyl group (-CHO) attached to a butyl chain, which in turn is substituted with a 3-chlorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Chlorophenyl)butanal typically involves the reaction of 3-chlorobenzaldehyde with butanal in the presence of a catalyst. One common method is the aldol condensation reaction, where the aldehyde group of 3-chlorobenzaldehyde reacts with the alpha-hydrogen of butanal to form the desired product. This reaction is usually carried out under basic conditions using a base such as sodium hydroxide or potassium hydroxide.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high selectivity and minimize by-products. The use of advanced catalysts and reaction monitoring techniques further enhances the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(3-Chlorophenyl)butanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as ammonia (NH3) or thiols (RSH) in the presence of a base.
Major Products Formed:
Oxidation: 4-(3-Chlorophenyl)butanoic acid.
Reduction: 4-(3-Chlorophenyl)butanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-(3-Chlorophenyl)butanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 4-(3-Chlorophenyl)butanal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The chlorine atom on the phenyl ring can also participate in halogen bonding, influencing the compound’s binding affinity to its targets. These interactions can modulate biological pathways and lead to the observed biological effects.
Comparaison Avec Des Composés Similaires
4-(3-Chlorophenyl)butanal can be compared with other similar compounds such as:
4-(4-Chlorophenyl)butanal: Similar structure but with the chlorine atom in the para position, which can affect its reactivity and biological activity.
4-(3-Bromophenyl)butanal:
4-(3-Methylphenyl)butanal: The presence of a methyl group instead of chlorine can significantly alter the compound’s properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C10H11ClO |
|---|---|
Poids moléculaire |
182.64 g/mol |
Nom IUPAC |
4-(3-chlorophenyl)butanal |
InChI |
InChI=1S/C10H11ClO/c11-10-6-3-5-9(8-10)4-1-2-7-12/h3,5-8H,1-2,4H2 |
Clé InChI |
QWUKUMALEZRTFF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Cl)CCCC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![3-Oxa-7-azabicyclo[4.2.0]octane](/img/structure/B13527802.png)
